molecular formula C8H9N3OS B1438074 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1097781-18-4

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1438074
M. Wt: 195.24 g/mol
InChI Key: RLBQITSEZMWQPO-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . They have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The structure of the synthesized compound is confirmed by MS and 1H NMR .


Molecular Structure Analysis

Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The structure-activity relationship (SAR) of these compounds has been studied in three mycobacterial strains .


Chemical Reactions Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves a series of reactions including condensation, chlorination, and nucleophilic substitution . The reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization yields the target thienopyrimidines .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Research indicates that pyranopyrimidine scaffolds, closely related to thieno[3,2-d]pyrimidin-4(3H)-ones, are crucial in medicinal and pharmaceutical industries due to their wide applicability in synthetic pathways and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a significant role in developing these scaffolds, highlighting the compound's potential in facilitating the synthesis of bioactive molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Pharmacological Activities

Pyrimidines, including derivatives similar to 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibit a broad spectrum of pharmacological effects, such as anti-inflammatory properties. These compounds inhibit the expression and activities of critical inflammatory mediators, showing potent anti-inflammatory effects. This suggests the potential application of the compound in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Broad Spectrum of Biological Activities

The pyrimidine core is identified as a promising scaffold for the development of new biologically active compounds due to its wide range of pharmacological activity. This includes antiviral, psychotropic, antimicrobial, antitumor, and antifungal activities. Such versatility underscores the compound's potential in the search and design of new pharmacological agents (Chiriapkin, 2022).

Anticancer Applications

Pyrimidines, particularly in fused scaffolds, have shown significant anticancer activity through various mechanisms, indicating their potential to interact with diverse biological targets. This opens up avenues for 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one in cancer research, possibly as a lead compound for anticancer drug development (Kaur et al., 2014).

Future Directions

Thieno[3,2-d]pyrimidin-4(3H)-ones have shown potential as antitubercular agents . Future research could focus on further optimization and evaluation of these compounds, particularly in the context of developing a drug combination targeting energy metabolism . Additionally, the synthesis process could be refined for better yield and efficiency .

properties

IUPAC Name

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQITSEZMWQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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